Dehydrocholate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

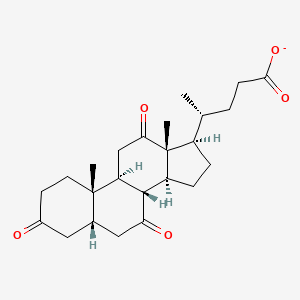

3,7,12-trioxo-5beta-cholan-24-oate is a cholanic acid anion that is the conjugate base of 3,7,12-trioxo-5beta-cholanic acid, obtained by deprotonation of the carboxy group; major species at pH 7.3. It is a conjugate base of a 3,7,12-trioxo-5beta-cholanic acid.

Aplicaciones Científicas De Investigación

Choleretic Agent

Dehydrocholate is primarily recognized for its role as a choleretic agent , which stimulates bile flow. It has been used in clinical settings to manage conditions associated with impaired bile secretion:

- Mechanism of Action : this compound enhances biliary lipid secretion while reducing the secretion of endogenous bile acids. Studies show that its administration leads to increased bile flow and altered lipid composition in bile, which is crucial for digestion and absorption of dietary fats .

- Clinical Use : It is commonly employed in pre- and post-operative scenarios for patients with obstructive jaundice, particularly in infants and children. By promoting bile flow, it helps alleviate symptoms associated with bile duct obstructions .

Influence on Lipid Metabolism

Research indicates that this compound has a significant impact on lipid metabolism:

- Biliary Secretion Studies : In experiments involving rats, intravenous infusion of this compound resulted in an increase in the anionic polypeptide fraction (APF) in bile, suggesting its role in modulating lipid transport mechanisms .

- Cholesterol Management : The compound has been observed to inhibit biliary phospholipid and cholesterol secretion when infused, indicating a complex interaction with lipid metabolism pathways .

Pharmacological Reference Standard

This compound serves as a reference standard in pharmacological studies due to its well-documented effects:

- Antioxidant Activity : It has been tested for antioxidant properties in various models, demonstrating potential protective effects against oxidative stress .

- Neuroprotective Studies : Research has explored its ability to disrupt the blood-brain barrier temporarily, which may have implications for drug delivery systems targeting the central nervous system .

Formulation in Dietary Supplements

In the dietary supplement industry, this compound is often included as a digestive aid:

- Combination with Enzymes : It is typically formulated alongside digestive enzymes like papain and pancreatin to enhance gastrointestinal function and improve nutrient absorption .

Case Studies and Experimental Findings

Several studies illustrate the efficacy of this compound across different applications:

Análisis De Reacciones Químicas

Formation of Sodium Dehydrocholate

This compound exists as a sodium salt in pharmaceutical formulations. The sodium salt is formed via a neutralization reaction between dehydrocholic acid and sodium hydroxide (NaOH), resulting in improved solubility for therapeutic use .

Dehydrocholic Acid C24H34O5 +NaOH→Sodium this compound C24H33NaO5 +H2O

Biochemical Interactions

While not a direct chemical reaction, this compound participates in physiological processes that mimic reaction-like behavior:

-

Choleretic Action : Increases bile flow by osmotic activity, promoting water and electrolyte secretion into bile .

-

Lipid Secretion Modulation : Reduces biliary phospholipid secretion due to impaired micelle formation, altering bile composition .

-

Tight Junction Permeability : Enhances paracellular transport between hepatocytes and bile canaliculi, facilitating plasma-bile exchange .

Stability and Degradation

Dehydrocholic acid is stable under standard storage conditions but degrades under extreme pH or prolonged heat exposure. No specific degradation pathways are documented in the literature, though ketone groups may undergo reduction under strong reducing agents (e.g., LiAlH4), reverting to hydroxyl groups—a reaction not observed in physiological settings.

Propiedades

Fórmula molecular |

C24H33O5- |

|---|---|

Peso molecular |

401.5 g/mol |

Nombre IUPAC |

(4R)-4-[(5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3,7,12-trioxo-1,2,4,5,6,8,9,11,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoate |

InChI |

InChI=1S/C24H34O5/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26/h13-14,16-18,22H,4-12H2,1-3H3,(H,28,29)/p-1/t13-,14+,16-,17+,18+,22+,23+,24-/m1/s1 |

Clave InChI |

OHXPGWPVLFPUSM-KLRNGDHRSA-M |

SMILES isomérico |

C[C@H](CCC(=O)[O-])[C@H]1CC[C@@H]2[C@@]1(C(=O)C[C@H]3[C@H]2C(=O)C[C@H]4[C@@]3(CCC(=O)C4)C)C |

SMILES canónico |

CC(CCC(=O)[O-])C1CCC2C1(C(=O)CC3C2C(=O)CC4C3(CCC(=O)C4)C)C |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.